molecular formula C25H20N2O3S2 B11413667 TSHR antagonist S37

TSHR antagonist S37

Cat. No.: B11413667
M. Wt: 460.6 g/mol
InChI Key: YGFJFPYQZCZNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of TSHR antagonist S37 involves multiple steps, starting with the preparation of the core scaffold. The synthetic route typically includes the formation of the thiazolo[5’,4’:5,6]thiopyrano[2,3-f]isoindole structure through a series of cyclization and condensation reactions. The reaction conditions often involve the use of organic solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

For industrial production, the compound is synthesized in larger quantities using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product specifications .

Chemical Reactions Analysis

TSHR antagonist S37 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

TSHR antagonist S37 has a wide range of scientific research applications:

Mechanism of Action

TSHR antagonist S37 exerts its effects by selectively binding to the thyrotropin receptor, thereby inhibiting its activation by thyrotropin or autoantibodies. This inhibition prevents the downstream signaling pathways mediated by G proteins and β-arrestins, which are involved in the regulation of thyroid hormone synthesis and secretion. By blocking TSHR activation, the compound can modulate thyroid function and mitigate the effects of hyperthyroidism and other thyroid-related disorders .

Properties

Molecular Formula

C25H20N2O3S2

Molecular Weight

460.6 g/mol

IUPAC Name

9,14-diphenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

InChI

InChI=1S/C25H20N2O3S2/c28-23-18-14-11-15(19(18)24(29)27(23)13-9-5-2-6-10-13)20-17(14)16(12-7-3-1-4-8-12)21-22(31-20)26-25(30)32-21/h1-10,14-20H,11H2,(H,26,30)

InChI Key

YGFJFPYQZCZNIH-UHFFFAOYSA-N

Canonical SMILES

C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=CC=C5)SC6=C(C3C7=CC=CC=C7)SC(=O)N6

Origin of Product

United States

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